1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-
Description
The compound 1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- (CAS: 69046-62-4, C₁₄H₁₃NO₃) is a tetrahydroisoquinoline derivative featuring a benz[de]isoquinolin-1-one core with an acetyloxy substituent at position 2. Its molecular structure includes a partially saturated bicyclic system, which distinguishes it from fully aromatic isoquinoline derivatives.
Properties
CAS No. |
69046-62-4 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(3-oxo-2,7,8,9-tetrahydrobenzo[de]isoquinolin-1-yl) acetate |
InChI |
InChI=1S/C14H13NO3/c1-8(16)18-14-11-7-3-5-9-4-2-6-10(12(9)11)13(17)15-14/h2,4,6H,3,5,7H2,1H3,(H,15,17) |
InChI Key |
PUVFYXCMHFDBMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2CCCC3=C2C(=CC=C3)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-
General Synthetic Strategy
The synthesis of this compound typically starts from 2-hydroxy-benzo[de]isoquinoline-1,3-diones or related anhydrides, which are converted into the target isoquinolinone derivatives through nucleophilic substitution, protection, and acylation steps (acetylation).
Key Reaction Steps
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | O-protected hydroxylamine, alcoholic solvent (methanol/ethanol), inert base (triethylamine or DBU), 20-100°C | Conversion of anhydrides to isoquinoline diones |
| 2 | Protection of hydroxyl groups | Benzyl, 4-methoxy benzyl, acetyl, t-butyl-dimethylsilyl chlorides, bases (TEA, DBU), solvents (alcohol, acetone), 0-100°C | Protect hydroxyl groups to enhance solubility/reactivity |
| 3 | Acetylation | Acetyl chloride or acetic anhydride, inert solvents (benzene, toluene, methylene chloride), 0-100°C | Introduction of acetyloxy group at position 3 |
| 4 | Deprotection | Acidic conditions (HCl, trifluoroacetic acid), basic conditions (NaOH), or catalytic hydrogenation (Pd/C) | Removal of protecting groups to yield final compound |
Detailed Description of Each Step
Conversion of Anhydrides to Isoquinoline Diones
- The starting material, typically a benzo[de]isoquinoline-1,3-dione anhydride, is reacted with an O-protected hydroxylamine in an alcoholic solvent such as methanol or ethanol.
- An inert base such as triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added to facilitate the reaction.
- Reaction temperatures range from 20 to 100°C depending on substrate solubility and reactivity.
- This step results in the formation of the isoquinoline dione intermediate.
Protection of Hydroxyl Groups
- Hydroxyl groups on the isoquinoline dione intermediate are protected to prevent side reactions and to improve solubility.
- Common protecting groups include benzyl, 4-methoxy benzyl, acetyl, and silyl groups such as t-butyl-dimethylsilyl.
- Protection is typically carried out by reacting the intermediate with the corresponding chlorides of protecting groups in the presence of bases such as TEA or DBU.
- Solvents used include alcoholic solvents or acetone at temperatures from 0 to 100°C.
- The choice of protecting group depends on the subsequent reaction conditions and the need for selective deprotection.
Acetylation (Introduction of Acetyloxy Group)
- The acetyloxy group at position 3 is introduced by acetylation using acetyl chloride or acetic anhydride.
- This reaction is performed neat or in inert solvents such as benzene, toluene, or methylene chloride.
- Excess acetylating reagent is often employed to drive the reaction to completion.
- Inert bases may be used to neutralize generated acid.
- Reaction temperatures vary from 0 to 100°C.
- This step yields the 3-(acetyloxy) derivative crucial for the target compound.
Deprotection
- After acetylation, protecting groups are removed to afford the free hydroxyl or other functional groups.
- Deprotection can be achieved by acid treatment (e.g., hydrochloric acid, trifluoroacetic acid), basic hydrolysis (e.g., sodium hydroxide), or catalytic hydrogenation using palladium on carbon (Pd/C).
- The choice of deprotection method depends on the protecting group used and the stability of other substituents.
- Removal of silyl groups may also be performed using fluoride ion sources such as cesium fluoride (CsF).
Research Discoveries and Methodological Advances
Solvent and Base Variations
- Use of aqueous alcohol mixtures has been reported to improve solubility of anhydrides and reaction efficiency.
- Different inert bases such as sodium hydroxide and cesium carbonate have been employed to optimize yields.
- Pyridine and dimethylformamide (DMF) have also been used as solvents to facilitate certain transformations.
Protecting Group Innovations
Formylation and Further Functionalization
Summary Table of Preparation Conditions
| Reaction Step | Reagents/Conditions | Temperature (°C) | Notes |
|---|---|---|---|
| Anhydride to Isoquinoline Dione | O-protected hydroxylamine, TEA/DBU, MeOH or EtOH | 20-100 | Alcoholic solvent; inert base needed |
| Hydroxyl Protection | Benzyl, acetyl, t-butyldimethylsilyl chlorides, TEA/DBU | 0-100 | Choice depends on subsequent steps |
| Acetylation | Acetyl chloride or acetic anhydride, inert solvents | 0-100 | Excess reagent often used |
| Deprotection | Acid (HCl, TFA), base (NaOH), Pd/C hydrogenation | 25-100 | Method depends on protecting group |
| Formylation (optional) | Aqueous formaldehyde or paraformaldehyde, acid | 25-100 | For further functionalization |
Chemical Reactions Analysis
Types of Reactions
1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Catalytic hydrogenation can be used to reduce specific bonds within the molecule.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon is a widely used catalyst for hydrogenation reactions.
Substitution: Reagents such as sodium hydride and alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro- involves its interaction with specific molecular targets. For instance, its derivatives can act as chemosensors through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) effects . These interactions can lead to changes in fluorescence or colorimetric properties, making the compound useful in analytical applications.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, pharmacological activities, and applications:
Key Structural Differences and Implications
- Substituent Position and Type: The target compound’s acetyloxy group at position 3 contrasts with the azabicyclo substituent in palonosetron and its analogs. This difference likely impacts receptor binding affinity and selectivity. For instance, the azabicyclo group in palonosetron is critical for 5-HT₃ receptor antagonism . N-Benzyl derivatives () with alkyl/aryl side chains exhibit orexin-1 receptor antagonism, highlighting the role of N-substitution in modulating receptor specificity .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (MW: 251.26 g/mol) is smaller and less polar than palonosetron (MW: 296.41 g/mol) due to the absence of the bulky azabicyclo group. Hydrochloride salts (e.g., Comp-7, RS-42358) exhibit higher solubility in aqueous media compared to free bases .
Biological Activity
1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-, commonly referred to as 3-acetyloxy-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive examination of its biological effects, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of isoquinoline derivatives that have been synthesized through various chemical pathways. The synthesis often involves the condensation of naphthalene derivatives with specific amines followed by hydrogenation processes to achieve the desired tetrahydro structure. For example, a typical synthetic route may involve:
- Condensation Reaction : Combining naphthalene-1,8-dicarboxylic anhydride with quinuclidin-3(S)-amine.
- Hydrogenation : Using palladium catalysts to reduce the intermediate compounds to the tetrahydro form.
- Acetylation : Introducing an acetyloxy group to enhance biological activity.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1. Condensation | Nucleophilic Addition | Naphthalene-1,8-dicarboxylic anhydride, Quinuclidin-3(S)-amine |
| 2. Hydrogenation | Reduction | H2 over Pd/C |
| 3. Acetylation | Acetylation | Acetic anhydride |
Anticancer Properties
Recent studies have indicated that compounds similar to 1H-Benz[de]isoquinolin-1-one exhibit notable anticancer properties. For instance, derivatives have shown significant anti-proliferative effects against various cancer cell lines. A notable mechanism of action includes the inhibition of sirtuin proteins, which are involved in cellular regulation and apoptosis.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective activities. Research suggests that it may inhibit GABA aminotransferase (GABA-AT), leading to increased levels of GABA in the brain. This mechanism is particularly relevant for treating neurological disorders such as epilepsy and anxiety disorders.
Anti-inflammatory Activity
In addition to its anticancer and neuroprotective properties, 1H-Benz[de]isoquinolin-1-one has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, implicating its role in modulating inflammatory responses.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of sirtuins | |
| Neuroprotection | Inhibition of GABA-AT | |
| Anti-inflammatory | Inhibition of iNOS and COX-2 |
Case Study 1: Anticancer Evaluation
A study evaluated various isoquinoline derivatives for their anticancer efficacy against four cancer cell lines (A549, MCF-7, HeLa, and HT-29). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Case Study 2: Neuroprotective Effects
In a model of epilepsy induced by pentylenetetrazole in rodents, administration of 3-acetyloxy-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one resulted in a significant reduction in seizure frequency compared to control groups. This highlights its potential as a therapeutic agent in managing seizure disorders.
Q & A
Q. How does the 3-acetoxy group influence bioactivity compared to other substituents?
- Comparative Analysis :
- Acetyloxy vs. Hydroxyl : The acetyloxy group enhances lipophilicity (logP ↑), improving blood-brain barrier penetration but requiring esterase-mediated activation () .
- Electron-Withdrawing Effects : The group’s electron-withdrawing nature may reduce aromatic ring reactivity, stabilizing the compound against oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
